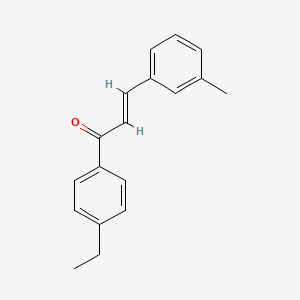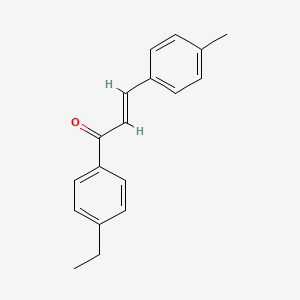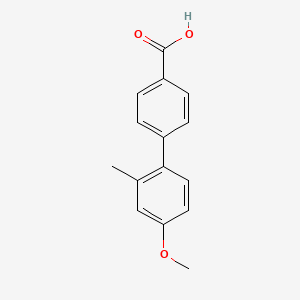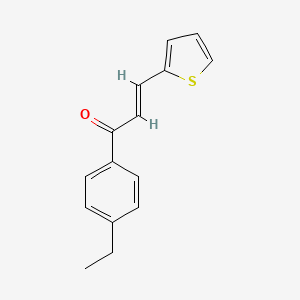
(2E)-1-(4-Ethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(4-Ethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one, or 4-ethyl-3-methylphenylprop-2-en-1-one, is a synthetic compound that has been studied for its potential applications in scientific research. It is a type of arylpropene, which is a class of organic compounds that contain a carbon-carbon double bond and an aromatic ring. This compound has been used in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Applications De Recherche Scientifique
4-ethyl-3-methylphenylprop-2-en-1-one has been used in a variety of scientific research studies. It has been used in studies on the effects of environmental stress on plants, and its anti-inflammatory, anti-oxidant, and anti-cancer activities have also been studied. It has also been studied for its potential applications in the development of new drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-ethyl-3-methylphenylprop-2-en-1-one is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. It is also thought to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, it may act as an anti-cancer agent by inducing apoptosis, or cell death, in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ethyl-3-methylphenylprop-2-en-1-one have been studied in a variety of laboratory experiments. In animal studies, it has been found to reduce inflammation and oxidative stress, and to protect against DNA damage. In plant studies, it has been found to reduce the effects of environmental stress and to protect against fungal and bacterial infections. Additionally, it has been found to have anti-cancer activities in cell culture experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-ethyl-3-methylphenylprop-2-en-1-one in laboratory experiments include its availability and its relatively low cost. Additionally, its structure is relatively simple, making it easy to synthesize and manipulate. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in different contexts.
Orientations Futures
Future research on 4-ethyl-3-methylphenylprop-2-en-1-one should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects in different contexts. Additionally, further research should be conducted to determine its potential applications in the development of new drugs and pharmaceuticals. Additionally, further studies should be conducted to investigate its effects on other diseases and conditions, such as diabetes and obesity. Finally, further research should be conducted to investigate its potential toxicity and side effects.
Méthodes De Synthèse
4-ethyl-3-methylphenylprop-2-en-1-one is synthesized from arylpropene by a process known as Wittig reaction. In this reaction, a phosphonium ylide is generated from a phosphonium salt and an alkyl halide, and then reacted with an aldehyde or ketone. The ylide then undergoes a 1,2-migration of the positive charge to form an alkenyl halide. The alkenyl halide is then hydrolyzed to produce the arylpropene.
Propriétés
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-3-15-7-10-17(11-8-15)18(19)12-9-16-6-4-5-14(2)13-16/h4-13H,3H2,1-2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIVGGYQHSBADJ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














